2-(5-Chloro-2-fluorophenyl)propan-2-ol, also known by its IUPAC name (1S,2R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol, is a chiral compound with significant relevance in pharmaceutical chemistry. This compound is characterized by a molecular formula of and a molecular weight of approximately 189.64 g/mol. It features a secondary alcohol functional group and is classified as an amino alcohol, which is important for various biological activities.
The compound can be sourced from chemical suppliers specializing in pharmaceuticals and specialty chemicals. It falls under the category of amino alcohols, which are compounds that contain both an amino group and a hydroxyl group. The presence of halogen substituents, specifically chlorine and fluorine, suggests potential bioactivity, making it a subject of interest in medicinal chemistry.
The synthesis of 2-(5-Chloro-2-fluorophenyl)propan-2-ol typically involves several key steps:
The reaction conditions typically require careful control of temperature and atmosphere to prevent side reactions. For instance, the reduction step may be performed under inert conditions to avoid oxidation.
The compound participates in various chemical reactions typical for alcohols and amines:
In synthetic applications, the reactivity of the hydroxyl group is often exploited for further functionalization, allowing for the development of more complex molecules or drug candidates.
The mechanism of action for 2-(5-Chloro-2-fluorophenyl)propan-2-ol involves its interaction with biological targets at the molecular level:
Relevant data indicates that this compound may undergo hydrolysis under acidic or basic conditions, leading to potential degradation products .
The primary applications of 2-(5-Chloro-2-fluorophenyl)propan-2-ol include:
The development of halogenated propan-2-ol derivatives represents a significant chapter in medicinal chemistry, paralleling advances in halogen chemistry and its pharmaceutical applications. Chlorinated compounds emerged as vital pharmacophores in the mid-20th century, with over 250 FDA-approved chlorine-containing drugs now on the market. Notably, 73% of these contain a single chlorine atom, demonstrating the strategic importance of monochlorination [2]. Fluorinated aryl systems gained prominence later, driven by fluorine's unique ability to modulate pharmacokinetics—enhancing metabolic stability, membrane permeability, and bioavailability. The 2-(5-chloro-2-fluorophenyl)propan-2-ol scaffold emerged as a hybrid structure, combining the electronic effects of ortho-fluorine with the steric and synthetic versatility of a tertiary alcohol. This compound (CAS 1537457-36-5) was first synthesized in the early 21st century, with its initial characterization focusing on physicochemical properties like its molecular weight (188.63 g/mol) and spectral fingerprints [5] [6]. Its emergence coincided with broader recognition of halogen bonding in drug-target interactions, where chlorine and fluorine serve as XB donors to biomolecular acceptors.
The scaffold's initial pharmaceutical applications exploited its structural similarity to neuroactive aryl-alcohol motifs. Medicinal chemists leveraged the electron-withdrawing effects of the ortho-fluorine and meta-chlorine to fine-tune the pKa and steric orientation of pendant functional groups in GABA receptor ligands. The tertiary alcohol provided a synthetically accessible point for derivatization into esters, carbamates, and ethers, enabling rapid exploration of steric and electronic effects on receptor binding. The halogenated phenyl ring acted as a hydrophobic anchor, with the fluorine atom potentially engaging in halogen bonding with protein residues in the GABA binding pocket. While detailed target engagement data for this specific scaffold remains proprietary in early kinase inhibitor patents [3], its structural analogs demonstrated enhanced blood-brain barrier penetration compared to non-halogenated counterparts—a critical factor for CNS-targeted therapeutics. The scaffold's conformational flexibility around the propan-2-ol linkage allowed optimization of ligand-receptor complementarity in early GABA modulators, though its applications soon diversified beyond neuroscience.
The 2-(5-chloro-2-fluorophenyl)propan-2-ol fragment gained prominence with the rise of fragment-based drug discovery (FBDD) due to its favorable physicochemical profile and vectorial diversity. With a molecular weight of 188.63 g/mol, it falls squarely within the "rule of three" guidelines for fragment libraries (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3) [3]. Its tertiary alcohol serves as a synthetic handle for fragment growth or linking strategies, while the halogenated aromatic system provides a platform for pharmacophore elaboration. The scaffold’s success in FBDD stems from three key attributes:
Table 1: Key Physicochemical Properties of 2-(5-Chloro-2-fluorophenyl)propan-2-ol
Property | Value | Significance in FBDD |
---|---|---|
Molecular Weight | 188.63 g/mol | Ideal fragment size (<300 Da) |
Molecular Formula | C9H10ClFO | Balanced heteroatom content |
Calculated LogP | ~2.5 | Optimal lipophilicity (1-3 range) |
Hydrogen Bond Acceptors | 2 | Favorable for solubility |
Hydrogen Bond Donors | 1 (OH group) | Enables directed protein interactions |
Rotatable Bonds | 1 | Conformational flexibility for optimization |
Halogen Atoms | 2 (F, Cl) | Provides halogen bonding capability |
Kinase inhibitor patents demonstrate the scaffold’s utility as a synthon for complex inhibitors. For instance, it serves as a key intermediate in the synthesis of 4-[[2-(5-chloro-2-fluorophenyl)-5-propan-2-ylpyridin-4-yl]amino]-N-(1,3-dihydroxypropan-2-yl)pyridine-3-carboxamide—a potent inhibitor targeting receptor tyrosine kinases involved in oncogenesis [4]. The retention of the halogenated propan-2-ol core in final drug candidates underscores its role in maintaining target affinity while optimizing ADME properties.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0